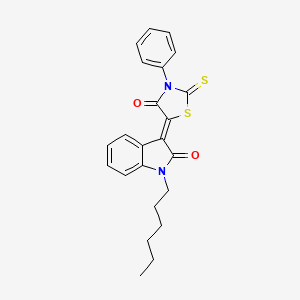

![molecular formula C32H31N3O4S2 B11978613 (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978613.png)

(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung „(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one“ ist ein komplexes organisches Molekül, das zur Klasse der Thiazolidinone gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen. Die Struktur dieser Verbindung umfasst einen Thiazolidinonring, einen Pyrazolrest und verschiedene substituierte Phenylgruppen, die zu seinen einzigartigen chemischen Eigenschaften beitragen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieser Verbindung erfolgt typischerweise in mehreren Schritten organischer Reaktionen. Ein üblicher Ansatz könnte Folgendes umfassen:

Bildung des Thiazolidinonrings: Dies kann durch die Reaktion eines Thioharnstoffderivats mit einem Halogenketon unter basischen Bedingungen erreicht werden.

Einführung des Pyrazolrests: Dieser Schritt kann die Kondensation eines Hydrazinderivats mit einem β-Diketon umfassen, um den Pyrazolring zu bilden.

Substitutionsreaktionen: Die letzten Schritte beinhalten häufig verschiedene Substitutionsreaktionen, um die Dimethoxyphenyl-, Ethoxyphenyl- und Phenylgruppen einzuführen.

Industrielle Produktionsverfahren

Die industrielle Produktion solcher komplexer Moleküle erfordert häufig die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies kann Folgendes umfassen:

Katalysatoren: Einsatz spezifischer Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit.

Lösungsmittel: Auswahl geeigneter Lösungsmittel, um Reaktanten zu lösen und Reaktionsumgebungen zu steuern.

Temperatur und Druck: Optimierung von Temperatur- und Druckbedingungen, um gewünschte Reaktionen zu begünstigen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung der Thioxogruppe in Sulfoxid oder Sulfon.

Reduktion: Reduktion des Pyrazolrings oder anderer funktioneller Gruppen.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe anfügen könnten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen, was es zu einem wertvollen Zwischenprodukt in der organischen Synthese macht.

Biologie

Biologisch sind Thiazolidinonderivate bekannt für ihre antimikrobiellen, entzündungshemmenden und krebshemmenden Aktivitäten. Diese Verbindung kann ähnliche Eigenschaften aufweisen, was sie zu einem Kandidaten für die Medikamentenentwicklung und biologische Studien macht.

Medizin

In der Medizin könnten die potenziellen therapeutischen Wirkungen der Verbindung zur Behandlung verschiedener Krankheiten untersucht werden.

Industrie

In der Industrie könnte die Verbindung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet werden. Seine einzigartigen chemischen Eigenschaften machen es zu einer vielseitigen Verbindung für verschiedene industrielle Anwendungen.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung würde wahrscheinlich Interaktionen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren umfassen. Der Thiazolidinonring und der Pyrazolrest könnten mit biologischen Makromolekülen interagieren und so zu verschiedenen biochemischen Wirkungen führen. Detaillierte Studien wären erforderlich, um die genauen Pfade und Zielstrukturen zu entschlüsseln, die beteiligt sind.

Wirkmechanismus

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and pyrazole moiety could interact with biological macromolecules, leading to various biochemical effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolidindione: Bekannt für ihre antidiabetischen Eigenschaften.

Pyrazolderivate: Zeigen häufig entzündungshemmende und schmerzlindernde Wirkungen.

Phenylsubstituierte Verbindungen: Verschiedene biologische Aktivitäten, abhängig vom Substitutionsschema.

Einzigartigkeit

Die Einzigartigkeit von „(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one“ liegt in seiner komplexen Struktur, die mehrere Pharmakophore kombiniert. Diese Kombination könnte zu einzigartigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen führen, die in einfacheren Verbindungen nicht zu beobachten sind.

Eigenschaften

Molekularformel |

C32H31N3O4S2 |

|---|---|

Molekulargewicht |

585.7 g/mol |

IUPAC-Name |

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C32H31N3O4S2/c1-5-39-25-12-13-26(21(2)17-25)30-23(20-35(33-30)24-9-7-6-8-10-24)19-29-31(36)34(32(40)41-29)16-15-22-11-14-27(37-3)28(18-22)38-4/h6-14,17-20H,5,15-16H2,1-4H3/b29-19- |

InChI-Schlüssel |

ACLUPVYXKYRDAO-CEUNXORHSA-N |

Isomerische SMILES |

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)C |

Kanonische SMILES |

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11978531.png)

![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978537.png)

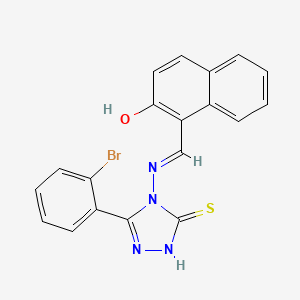

![2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-5-(diethylamino)phenol](/img/structure/B11978557.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978563.png)

![Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate](/img/structure/B11978587.png)

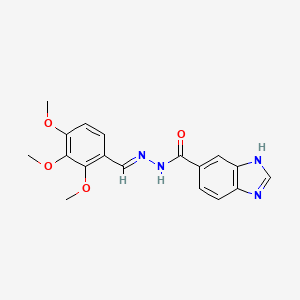

![Ethyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978591.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978599.png)

![6-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B11978604.png)

![4-{4-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11978606.png)

![(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978614.png)